molecular formula C14H14N2O3 B14230031 5-Amino-2-(2-methoxyanilino)benzoic acid CAS No. 765288-63-9

5-Amino-2-(2-methoxyanilino)benzoic acid

Cat. No.: B14230031
CAS No.: 765288-63-9
M. Wt: 258.27 g/mol
InChI Key: POFMLGADENSYSE-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a 2-methoxyanilino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methoxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylbenzoic acid with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis method. This approach allows for the efficient preparation of the compound with high yields, often ranging from 84% to 99% . The process involves the use of readily available starting materials and optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both the amino group and the 2-methoxyanilino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

765288-63-9

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

5-amino-2-(2-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H14N2O3/c1-19-13-5-3-2-4-12(13)16-11-7-6-9(15)8-10(11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI Key

POFMLGADENSYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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